molecular formula C12H11F3N2O3 B13047065 methyl 3-oxo-2-{(Z)-2-[3-(trifluoromethyl)phenyl]hydrazono}butanoate

methyl 3-oxo-2-{(Z)-2-[3-(trifluoromethyl)phenyl]hydrazono}butanoate

Cat. No.: B13047065
M. Wt: 288.22 g/mol
InChI Key: STPIHQJVRFURRJ-UWMSLCRGSA-N
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Description

Methyl 3-oxo-2-{(Z)-2-[3-(trifluoromethyl)phenyl]hydrazono}butanoate is a synthetic organic compound characterized by its unique hydrazono and trifluoromethylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-oxo-2-{(Z)-2-[3-(trifluoromethyl)phenyl]hydrazono}butanoate typically involves the condensation of a hydrazine derivative with a suitable keto ester. The reaction conditions often include:

    Solvent: Commonly used solvents include ethanol or methanol.

    Catalyst: Acidic or basic catalysts may be employed to facilitate the reaction.

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale batch or continuous flow processes, ensuring high yield and purity. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-oxo-2-{(Z)-2-[3-(trifluoromethyl)phenyl]hydrazono}butanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield hydrazine derivatives.

    Substitution: The trifluoromethylphenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nitrating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydrazine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 3-oxo-2-{(Z)-2-[3-(trifluoromethyl)phenyl]hydrazono}butanoate involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethylphenyl group may enhance its binding affinity and specificity, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-oxo-2-{(Z)-2-[phenyl]hydrazono}butanoate: Lacks the trifluoromethyl group, which may result in different chemical and biological properties.

    Methyl 3-oxo-2-{(Z)-2-[4-(trifluoromethyl)phenyl]hydrazono}butanoate: Similar structure but with the trifluoromethyl group in a different position, potentially affecting its reactivity and applications.

Uniqueness

The presence of the trifluoromethyl group in methyl 3-oxo-2-{(Z)-2-[3-(trifluoromethyl)phenyl]hydrazono}butanoate imparts unique chemical properties, such as increased lipophilicity and metabolic stability, which can be advantageous in drug development and other applications.

Properties

Molecular Formula

C12H11F3N2O3

Molecular Weight

288.22 g/mol

IUPAC Name

methyl (Z)-3-hydroxy-2-[[3-(trifluoromethyl)phenyl]diazenyl]but-2-enoate

InChI

InChI=1S/C12H11F3N2O3/c1-7(18)10(11(19)20-2)17-16-9-5-3-4-8(6-9)12(13,14)15/h3-6,18H,1-2H3/b10-7-,17-16?

InChI Key

STPIHQJVRFURRJ-UWMSLCRGSA-N

Isomeric SMILES

C/C(=C(\C(=O)OC)/N=NC1=CC=CC(=C1)C(F)(F)F)/O

Canonical SMILES

CC(=C(C(=O)OC)N=NC1=CC=CC(=C1)C(F)(F)F)O

Origin of Product

United States

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